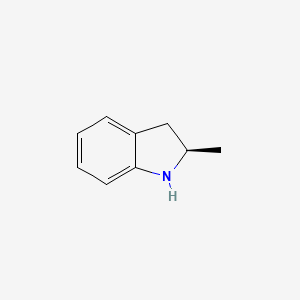

(2R)-2-methyl-2,3-dihydro-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-methyl-2,3-dihydro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c1-7-6-8-4-2-3-5-9(8)10-7/h2-5,7,10H,6H2,1H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRWRJDVVXAXGBT-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2=CC=CC=C2N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2r 2 Methyl 2,3 Dihydro 1h Indole

Conventional Synthetic Routes to Dihydroindole Scaffolds and Their Adaptation for (2R)-2-methyl-2,3-dihydro-1H-indole

Conventional methods for the synthesis of the 2,3-dihydro-1H-indole (indoline) core primarily involve the reduction of the corresponding indole (B1671886) precursor. These methods typically yield racemic products but are foundational for developing asymmetric variations.

One of the most classic methods for indole synthesis is the Fischer indole synthesis , which involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. researchgate.netdicp.ac.cnmdpi.com For the synthesis of 2-methylindole (B41428), the precursor to 2-methylindoline (B143341), phenylhydrazine is reacted with acetone. nih.gov The resulting 2-methylindole can then be reduced to racemic 2-methylindoline.

A common approach for the reduction of the indole ring is catalytic hydrogenation . This method often employs transition metal catalysts such as platinum, palladium, or nickel. For instance, 2-methylindole can be hydrogenated to 2-methylindoline using a platinum-on-carbon (Pt/C) catalyst in the presence of an acid, such as p-toluenesulfonic acid, in an aqueous medium. acs.org Another method involves the use of a supported copper catalyst, although this may require high temperatures. chinesechemsoc.org Raney nickel has also been utilized as a catalyst for this transformation. chinesechemsoc.org More recently, iridium catalysts on zeolite supports have shown high turnover frequencies for the hydrogenation of 2-methylindole. rsc.org

Another conventional route involves the intramolecular cyclization of appropriately substituted anilines. For example, a method for preparing 2-methylindoline involves the hydrogenation and intramolecular cyclization of β-methyl nitrostyrene (B7858105) derivatives using a Raney nickel catalyst in the presence of a cuprous halide and a base. chinesechemsoc.org This approach builds the dihydroindole ring system directly without proceeding through an indole intermediate.

These conventional methods provide the fundamental framework for accessing the 2-methyl-2,3-dihydro-1H-indole scaffold. However, to obtain the desired (2R)-enantiomer, these routes must be adapted using enantioselective techniques, which will be discussed in the subsequent sections.

Enantioselective Synthesis Strategies for this compound

To achieve the synthesis of this compound in an enantiomerically pure form, stereocontrolled synthetic strategies are essential. These methods often rely on the use of chiral auxiliaries or diastereoselective reactions to introduce the desired stereochemistry.

Chiral Auxiliary-Mediated Approaches for Stereocontrol in Precursors

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgportalgepes.com After the desired stereocenter has been established, the auxiliary can be removed. This strategy has been widely applied in asymmetric synthesis. rsc.org

In the context of synthesizing this compound, a chiral auxiliary can be attached to a precursor molecule to control the formation of the stereocenter at the C2 position. For example, an N-acyloxazolidinone, a well-known chiral auxiliary popularized by David A. Evans, can be used to direct the asymmetric alkylation of a suitable precursor. williams.edu The general approach involves the acylation of the chiral auxiliary, followed by the diastereoselective alkylation of the resulting enolate. Subsequent cleavage of the auxiliary furnishes the desired chiral product.

While specific examples detailing the synthesis of this compound using this exact methodology are not extensively documented in readily available literature, the principle can be applied to a precursor such as an N-protected 2-bromoaniline (B46623) derivative. The chiral auxiliary would guide the stereoselective introduction of a methyl group or a precursor to it, which would then be followed by cyclization and removal of the auxiliary. Pseudoephenamine is another practical chiral auxiliary that has demonstrated remarkable stereocontrol in alkylation reactions, particularly in the formation of quaternary carbon centers. nih.gov

The effectiveness of a chiral auxiliary is determined by its ability to induce high diastereoselectivity, its ease of attachment and removal, and its recyclability.

Diastereoselective Synthesis Applied to this compound

Diastereoselective synthesis involves the creation of a new stereocenter under the influence of an existing one within the molecule. This strategy is particularly useful when a suitable chiral starting material is available.

For the synthesis of this compound, a diastereoselective approach could involve the reduction of a chiral precursor containing a double bond within the five-membered ring. For instance, a chiral alcohol could be used to esterify a 2-methyl-1H-indole-3-carboxylic acid derivative. The chiral ester could then be subjected to a diastereoselective reduction of the indole nucleus, where the existing stereocenter on the ester group directs the approach of the reducing agent. Subsequent removal of the chiral directing group would yield the enantiomerically enriched 2-methylindoline.

Another potential diastereoselective route is the intramolecular Mizoroki–Heck annulation. This palladium-catalyzed reaction can be used to form spiroindolines with high diastereoselectivity from chiral precursors. wikipedia.org While not directly producing 2-methylindoline, this methodology demonstrates the power of diastereoselective cyclizations in controlling the stereochemistry of indoline (B122111) scaffolds.

The success of a diastereoselective synthesis hinges on the ability of the existing stereocenter to effectively control the stereochemical outcome of the reaction, leading to a high diastereomeric excess (de).

Catalytic Asymmetric Synthesis of this compound

Catalytic asymmetric synthesis is a highly efficient method for the preparation of chiral compounds, as a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. Both organocatalysis and transition metal catalysis have been successfully employed for the synthesis of chiral indolines.

Organocatalytic Methods and Their Mechanistic Implications

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. rsc.org This field has seen rapid growth and offers a metal-free alternative to traditional catalysis. For the synthesis of chiral indolines, organocatalysts can activate substrates through the formation of iminium or enamine intermediates.

One notable example is the organocatalytic asymmetric allylic alkylation of 2-methyl-3-nitroindoles. rsc.org This reaction, catalyzed by a chiral biscinchona alkaloid, provides functionalized indole derivatives with good yields and enantioselectivities. While this method functionalizes the C3 position, it demonstrates the potential of organocatalysis to control stereochemistry in indole systems.

A more direct approach would be the enantioselective reduction of 2-methylindole or a related precursor. Chiral phosphoric acids have emerged as powerful Brønsted acid catalysts for a variety of asymmetric transformations, including reductions. rsc.org The mechanism of these reactions often involves the activation of the substrate through protonation, followed by a stereocontrolled hydride transfer from a reducing agent, such as a Hantzsch ester. The chiral environment created by the catalyst directs the approach of the hydride to one face of the substrate, leading to the formation of one enantiomer in excess.

The development of new organocatalysts and a deeper understanding of their reaction mechanisms continue to expand the scope and applicability of these methods for the synthesis of chiral heterocycles like this compound. nih.govresearchgate.net

Transition Metal-Catalyzed Enantioselective Routes to this compound (e.g., Ir-catalyzed, Rh-catalyzed)

Transition metal catalysis is a cornerstone of asymmetric synthesis, with iridium and rhodium complexes being particularly effective for the asymmetric hydrogenation of various unsaturated compounds, including indoles.

Iridium-Catalyzed Asymmetric Hydrogenation:

Iridium complexes bearing chiral ligands have proven to be highly effective for the asymmetric hydrogenation of N-protected indoles. dicp.ac.cn Cationic iridium catalysts with chiral N,P ligands can achieve high enantioselectivities. For the hydrogenation of 2-methylindole, the use of monodentate phosphite (B83602) and amidophosphite ligands with an iridium catalyst has been explored, achieving up to 80% enantiomeric excess (ee). researchgate.net The addition of iodine as an additive was found to increase both conversion and enantioselectivity. researchgate.net More recent advancements have utilized iridium complexes with bisphosphine-thiourea ligands, which have shown high efficiency and stereoselectivity for the asymmetric hydrogenation of a broad range of unprotected indoles, including those with aryl substituents. chinesechemsoc.orgchinesechemsoc.org These catalytic systems often require a Brønsted acid co-catalyst to protonate the indole, forming an iminium ion intermediate that is more readily hydrogenated. rsc.org

Rhodium-Catalyzed Asymmetric Hydrogenation:

Rhodium complexes with chiral bisphosphine ligands, such as PhTRAP, have been successfully used for the highly enantioselective hydrogenation of N-protected indoles. researchgate.net These reactions often require a base to achieve high enantioselectivity. Rhodium catalysts paired with bisphosphine-thiourea ligands, such as ZhaoPhos, have also been developed for the asymmetric hydrogenation of unprotected indoles, affording chiral indolines with excellent enantioselectivities (up to 99% ee). The mechanism is believed to involve the activation of the indole by a Brønsted acid, with the thiourea (B124793) moiety of the ligand playing a crucial role in anion binding and stabilization of the transition state.

Below is a data table summarizing some of the reported results for the transition metal-catalyzed asymmetric synthesis of 2-methylindoline.

| Catalyst/Ligand | Substrate | Yield (%) | ee (%) | Reference |

| [Ir(COD)Cl]₂ / Phosphite Ligand / I₂ | 2-Methylindole | >95 | 80 | researchgate.net |

| Pd(OAc)₂ / (R,R)-Me-DUPHOS | 2-bromo-N-isopropylanilide | 79 | 93 | rsc.org |

| [Rh(COD)Cl]₂ / ZhaoPhos / HCl | 2-Methylindole | 99 | 98 | |

| [Ir(COD)Cl]₂ / ZhaoPhos / MsOH | 2-Methylindole | 95 | 96 | chinesechemsoc.org |

Table 1: Selected examples of transition metal-catalyzed asymmetric synthesis of 2-methylindoline.

Biocatalytic Transformations for the Synthesis of this compound

Biocatalysis has emerged as a powerful tool in asymmetric synthesis, offering high selectivity and mild reaction conditions. For the synthesis of chiral amines such as this compound, Imine Reductases (IREDs) represent a state-of-the-art enzymatic approach. nih.govnih.gov

IREDs are NADPH-dependent enzymes that catalyze the stereoselective reduction of prochiral imines to the corresponding chiral amines. nih.govnih.gov The synthesis of this compound via this method would conceptually involve the asymmetric reduction of the transiently formed or pre-formed imine of 2-methyl-1H-indole.

Mechanism and Advantages: The catalytic cycle of an IRED involves the transfer of a hydride from the nicotinamide (B372718) cofactor (NADPH) to the carbon atom of the C=N double bond of the imine substrate. This process occurs within the chiral environment of the enzyme's active site, which dictates the stereochemical outcome of the reaction, leading to the formation of a specific enantiomer. researchgate.net

Key advantages of using IREDs include:

High Enantioselectivity: IREDs can produce chiral amines with very high enantiomeric excess (ee), often exceeding 99%. nih.gov

Mild Reaction Conditions: Biocatalytic reductions are typically performed in aqueous media under ambient temperature and pressure, avoiding the need for harsh reagents or extreme conditions.

Sustainability: As enzymes are biodegradable and operate under green conditions, biocatalysis is considered an environmentally friendly synthetic strategy. nih.gov

While direct enzymatic reduction of 2-methylindole to this compound using a specific IRED is a subject of ongoing research, the broad substrate scope of this enzyme class has been demonstrated for a variety of cyclic imines. For instance, (R)-selective IREDs have been successfully employed for the asymmetric reduction of various five- and six-membered cyclic imines, yielding the corresponding chiral saturated N-heterocycles with excellent conversions and enantioselectivities. nih.gov

Table 1: Examples of (R)-IRED-catalyzed reduction of cyclic imines

| Substrate | Product | Conversion (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| 2-Methyl-1-pyrroline | (R)-2-Methylpyrrolidine | >99 | >99 |

| 3,4-Dihydroisoquinoline | (R)-1,2,3,4-Tetrahydroisoquinoline | >99 | >99 |

Data sourced from studies on (R)-IRED from Streptomyces sp. GF3587. nih.gov The successful application of IREDs to these analogous substrates strongly supports their potential for the highly selective synthesis of this compound.

Sustainable and Green Chemistry Aspects in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Key aspects include the use of greener solvents, catalyst recyclability, and maximizing the efficiency of reactions through metrics like Atom Economy and Process Mass Intensity.

Ionic Liquids as Green Solvents: One sustainable approach for the synthesis of 2-methylindoline (the racemic mixture containing the target (2R)-enantiomer) is the catalytic hydrogenation of 2-methylindole using acidic ionic liquids as the reaction medium. google.com Ionic liquids are salts that are liquid at low temperatures (typically below 100°C) and are considered green solvents due to their negligible vapor pressure, which reduces air pollution by volatile organic compounds (VOCs). google.com

A patented method describes the use of a palladium-carbon catalyst in an acidic quaternary ammonium (B1175870) salt ionic liquid for the hydrogenation of 2-methylindole. This system demonstrates several green chemistry benefits:

High Yield and Purity: The reaction achieves high yields and product purity (e.g., 98.3% purity). google.com

Catalyst and Solvent Recyclability: The ionic liquid and the catalyst can be separated from the product and potentially reused, minimizing waste.

Mild Conditions: The reaction proceeds under controlled conditions, enhancing safety and operational simplicity. google.com

Green Chemistry Metrics: To quantify the "greenness" of a synthetic route, several metrics have been developed.

Atom Economy (AE): This metric, developed by Barry Trost, calculates the proportion of reactant atoms that are incorporated into the desired product. wordpress.com The formula is: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 libretexts.org

Process Mass Intensity (PMI): Adopted by the ACS Green Chemistry Institute Pharmaceutical Roundtable, PMI provides a more holistic measure of the efficiency of a process. acsgcipr.orgacsgcipr.org It is the ratio of the total mass of all materials (raw materials, solvents, reagents, process water) used to the mass of the final product. chem-station.com PMI = Total Mass in Process (kg) / Mass of Product (kg)

A lower PMI value indicates a greener, more efficient process. nih.gov

C₉H₈ClNO₂ + H₂ + 2K₂CO₃ → C₉H₁₁N + (side products)

Table 2: Theoretical Atom Economy Calculation for 2-Methylindoline Synthesis

| Compound | Formula | Molar Mass ( g/mol ) | Role |

|---|---|---|---|

| 2-chloro-β-methyl nitrostyrene | C₉H₈ClNO₂ | 197.62 | Reactant |

| Hydrogen | H₂ | 2.02 | Reactant |

| Potassium Carbonate | K₂CO₃ | 138.21 | Reactant (Base) |

| This compound | C₉H₁₁N | 133.19 | Desired Product |

Calculation:

Sum of Reactant Molar Masses = 197.62 (nitrostyrene) + 2.02 (H₂) + 2 * 138.21 (K₂CO₃) = 476.06 g/mol

% Atom Economy = (133.19 / 476.06) * 100 ≈ 27.98%

Chemical Reactivity and Stereoselective Functionalization of 2r 2 Methyl 2,3 Dihydro 1h Indole

N-Functionalization Strategies and Their Impact on Reactivity and Stereochemistry

The nitrogen of (2R)-2-methyl-2,3-dihydro-1H-indole is nucleophilic and readily undergoes N-alkylation and N-acylation reactions. These reactions are typically regioselective for the nitrogen atom. rsc.org

N-Alkylation: The alkylation of the indole (B1671886) nitrogen can be achieved using various alkylating agents. For instance, the reaction with benzyl (B1604629) bromide in the presence of a base like sodium hydride in a solvent such as dimethylformamide (DMF) leads to the formation of the N-benzylated product. rsc.org Studies have shown that temperature can play a crucial role in directing the regioselectivity, with higher temperatures favoring N-alkylation over potential C-alkylation. rsc.org

N-Acylation: N-acylation is another common transformation. Due to the relatively low nucleophilicity of the indoline (B122111) nitrogen compared to other amines, forcing conditions or highly reactive acylation agents may be required. nih.gov For example, kinetic resolution of racemic 2-methylindoline (B143341) has been achieved through N-acylation using (S)-naproxen acyl chloride, which selectively acylates one enantiomer. rsc.org This highlights how acylation can be influenced by the stereochemistry of the starting material and the reagent. Non-enzymatic catalysts have also been developed to facilitate the acylation of indolines with good selectivity. nih.gov

The introduction of a substituent on the nitrogen atom significantly impacts the electronic properties of the indole ring. Electron-withdrawing acyl groups decrease the nucleophilicity of the aromatic ring, while electron-donating alkyl groups can increase it. This modulation of reactivity is critical for controlling subsequent functionalization steps.

Table 1: Examples of N-Functionalization Reactions

| Starting Material | Reagent | Product | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2-methylindoline | (S)-naproxen acyl chloride | (S,S)-diastereoisomeric amide | - | de 76% | rsc.org |

| Indole | Benzyl bromide | 1-Benzyl-2,3-dimethylindole | NaH, DMF, 80°C | 91% | rsc.org |

Protecting the indole nitrogen is a common strategy to prevent unwanted side reactions and to direct the regioselectivity of other transformations, such as electrophilic aromatic substitution or metallation. bhu.ac.inorganic-chemistry.org The choice of protecting group is crucial and depends on its stability under various reaction conditions and the ease of its removal.

Commonly used protecting groups for the indole nitrogen include:

Carbamates: Tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are widely used. The Boc group is acid-labile, while the Cbz group can be removed by hydrogenolysis. organic-chemistry.orgub.edu The presence of a Boc group on the nitrogen has been shown to completely inhibit certain intermolecular reactions. nih.gov

Sulfonyl groups: Groups like tosyl (Ts) can be employed, though their removal often requires harsh conditions.

Alkyl groups: Simple alkyl groups like methyl or benzyl can serve as protecting groups, but their removal can be challenging. rsc.org

Silyl ethers: The [2-(trimethylsilyl)ethoxy]methyl (SEM) group is another option, offering specific deprotection conditions. acs.org

The protecting group not only masks the reactivity of the nitrogen but also influences the steric and electronic environment of the entire molecule, thereby affecting the outcome of subsequent reactions. For instance, N-protection is often a prerequisite for achieving regioselective C2-lithiation. bhu.ac.in

Electrophilic Aromatic Substitution on the Aromatic Ring of this compound

The benzene (B151609) ring of the indoline system is susceptible to electrophilic aromatic substitution (EAS). The amino group is a powerful activating, ortho-, para-director. Therefore, substitution is expected to occur primarily at the C5 and C7 positions, para and ortho to the nitrogen, respectively. However, the regioselectivity can be influenced by the reaction conditions and the presence of substituents on the nitrogen or the aromatic ring. uci.edu

Halogenation: Direct bromination of 1-acetyl-2,3-dihydro-7-iodoindole in acetic acid has been shown to proceed regioselectively to give the 6-bromo derivative. clockss.org This indicates that the directing effects of the substituents play a significant role in determining the position of electrophilic attack. Enzymatic halogenation has also been explored for indole derivatives, offering high selectivity under mild conditions. nih.gov

Nitration: The nitration of 2-methylindole (B41428) is highly dependent on the reaction conditions. bhu.ac.in Under non-acidic conditions using reagents like benzoyl nitrate, substitution occurs at the C3 position of the pyrrole (B145914) ring. bhu.ac.in However, under strongly acidic conditions (e.g., nitric/sulfuric acid), the pyrrole ring is protonated and deactivated, leading to substitution on the benzene ring, typically at the C5 position. bhu.ac.inrsc.orgthieme-connect.com Chemoselective nitration of phenolic compounds in the presence of other functional groups has been achieved using tert-butyl nitrite, which could be applicable to hydroxy-substituted indolines. nih.gov

Table 2: Electrophilic Aromatic Substitution Reactions

| Substrate | Reagent | Product | Conditions | Position of Substitution | Reference |

|---|---|---|---|---|---|

| 2-Methylindole | Benzoyl nitrate | 3-Nitro-2-methylindole | Non-acidic | C3 | bhu.ac.in |

| 2-Methylindole | HNO₃/H₂SO₄ | 5-Nitro-2-methylindole | Acidic | C5 | bhu.ac.in |

| 1-Acetyl-2,3-dihydro-7-iodoindole | Bromine | 1-Acetyl-6-bromo-2,3-dihydro-7-iodoindole | Acetic acid | C6 | clockss.org |

Friedel-Crafts reactions provide a method for C-C bond formation on the aromatic ring. The high reactivity of the indole nucleus often leads to polymerization or reactions at the more nucleophilic pyrrole ring in indole itself. For the dihydroindole system, the benzene ring is the primary site for these reactions. N-protection is generally required to prevent the Lewis acid catalyst from coordinating with the nitrogen atom, which would deactivate the ring system towards electrophilic attack.

Catalytic asymmetric Friedel-Crafts reactions have been developed for indoles using chiral metal complexes, allowing for the enantioselective introduction of various substituents. nih.govacs.org For example, Ni(II) complexes have been used to catalyze the alkylation of 2-methylindole with β,γ-unsaturated α-ketoesters, yielding highly functionalized chiral products. nih.govacs.org Visible light-mediated Friedel-Crafts alkylation of indoles with nitroalkenes has also been reported, offering an environmentally friendly approach. rsc.org

Transformations of the Saturated Ring System of this compound

The saturated five-membered ring of the indoline core can also undergo various chemical transformations, most notably oxidation to form the corresponding indole.

Dehydrogenation of 2-methylindoline to 2-methylindole is a common and synthetically useful transformation. rsc.orgrsc.org This aromatization can be achieved using a variety of oxidizing agents. One effective method is the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and an electrophile to convert 2-methylindoline into 2-methylindole in high yields (approaching 90%). rsc.orgrsc.org This reaction is generally mild and tolerates a range of functional groups.

Other studies have investigated the dehydrogenation of 2-methylindoline on metal surfaces like Pt(111) as part of research into liquid organic hydrogen carriers (LOHCs). researchgate.net In these surface science experiments, dehydrogenation of 2-methylindoline to a 2-methylindole intermediate is observed at temperatures above 240 K. researchgate.net

Additionally, the methyl group at the C2 position can be functionalized. Direct generation of a C,N-dianion from 2-methylindole using a combination of butyllithium (B86547) (BuLi) and potassium tert-butoxide (t-BuOK) allows for the regiospecific functionalization of the 2-methyl group. rsc.org

Oxidative and Reductive Manipulations of the Dihydroindole Ring

The dihydroindole core of this compound is susceptible to both oxidation and reduction, allowing for the synthesis of a variety of derivatives.

Oxidation:

Oxidation of the dihydroindole ring can lead to the formation of the corresponding indole or other oxidized species. For instance, 2-methyl-2,3-dihydro-1H-indole-6-carbonitrile can be oxidized to form oxo derivatives. Similarly, 3-(2-methyl-2,3-dihydro-1H-indol-1-yl)propan-1-amine can be oxidized to its corresponding oxides using agents like potassium permanganate. The N-nitroso derivative, 2-methyl-1-nitroso-2,3-dihydro-1H-indole, is also a product of oxidation and is known to participate in oxidation-reduction reactions. ontosight.ai The synthesis of various indole derivatives often involves the dehydrogenation (oxidation) of the corresponding indoline. organic-chemistry.org

Reduction:

Reduction reactions can target specific functional groups on the dihydroindole scaffold. For example, the nitrile group in 2-methyl-2,3-dihydro-1H-indole-6-carbonitrile can be reduced to an amine. In the case of 3-(2-methyl-2,3-dihydro-1H-indol-1-yl)propan-1-amine, reducing agents like lithium aluminum hydride can be employed to form its reduced forms. A metal-free, chemo- and enantio- or diastereoselective N-alkylation of amines by alcohols has been demonstrated, which proceeds via an oxidation/imine-iminium formation/reductive amination sequence. acs.org

| Starting Material | Reaction Type | Reagent/Conditions | Product | Reference |

|---|---|---|---|---|

| 2-methyl-2,3-dihydro-1H-indole-6-carbonitrile | Oxidation | - | Oxo derivatives | |

| 3-(2-methyl-2,3-dihydro-1H-indol-1-yl)propan-1-amine | Oxidation | Potassium permanganate | Corresponding oxides | |

| 2-methyl-2,3-dihydro-1H-indole-6-carbonitrile | Reduction | - | Amine derivative | |

| 3-(2-methyl-2,3-dihydro-1H-indol-1-yl)propan-1-amine | Reduction | Lithium aluminum hydride | Reduced forms |

Ring-Opening and Rearrangement Reactions

The dihydroindole ring can undergo ring-opening and rearrangement reactions under specific conditions, leading to the formation of diverse molecular architectures.

Ring-Opening:

Studies on the hydrodenitrogenation of indole over various catalysts have shown that hydrogenation of the pyrrole ring to form indoline is a primary step, followed by the ring-opening of indoline to yield alkyl anilines. osti.gov This indicates that the C-N bond in the dihydroindole ring can be cleaved under catalytic conditions.

Rearrangement Reactions:

The ontosight.aiontosight.ai-sigmatropic rearrangement of N-oxyenamines, generated from N-arylhydroxylamines and conjugated terminal alkynes, provides a route to polysubstituted indoles. nih.gov While not directly involving this compound as a starting material, this highlights a rearrangement pathway relevant to indole synthesis. Additionally, the reaction of 1-amino-2-methylindoline with monochloramine can lead to the formation of 1-amino-2-methylindole through the rearrangement of a diaziridine intermediate in a strongly alkaline medium. researchgate.net

Stereochemical Control in Derivatization Reactions of this compound

The chiral center at the C2 position of this compound plays a crucial role in directing the stereochemical outcome of its derivatization reactions.

The stereoselective functionalization of C-H bonds is a powerful tool for creating complex molecules. Dirhodium catalysts have been utilized for highly site-selective, diastereoselective, and enantioselective C-H functionalization of n-alkanes. researchgate.net In the context of indolines, enzymatic carbene transfer has been employed for the radical-mediated regiodivergent C(sp3)–H functionalization of N-substituted indolines. chemrxiv.org

A synergistic catalytic system has been developed for the stereodivergent assembly of tetrahydro-γ-carbolines, which involves a stereodivergent allylation of aldimine esters and indolyl allylic carbonates followed by an intramolecular iso-Pictet-Spengler cyclization. nih.gov This demonstrates the ability to control the formation of multiple stereogenic centers in reactions involving indole derivatives.

Furthermore, the stereoselective addition of thioester enolate surrogates to pyrroloindoloquinones has been reported, leading to the formation of products with defined stereochemistry. ethz.ch These examples underscore the importance of stereochemical control in the synthesis of complex molecules derived from the indole scaffold.

| Reaction Type | Catalyst/Method | Key Feature | Reference |

|---|---|---|---|

| C-H Functionalization | Dirhodium catalysts | High site-selectivity, diastereoselectivity, and enantioselectivity | researchgate.net |

| C(sp3)–H Functionalization | Enzymatic carbene transfer | Radical-mediated regiodivergent functionalization | chemrxiv.org |

| Stereodivergent allylation/cyclization | Synergistic Cu/Ir catalyst system | Assembly of tetrahydro-γ-carbolines | nih.gov |

| Addition to pyrroloindoloquinones | - | Stereoselective addition of thioester enolate surrogates | ethz.ch |

Applications of 2r 2 Methyl 2,3 Dihydro 1h Indole As a Chiral Synthon and Ligand

Role of (2R)-2-methyl-2,3-dihydro-1H-indole in the Asymmetric Synthesis of Complex Natural Products and Bioactive Molecules

The asymmetric synthesis of 2-substituted and 2,3-disubstituted indolines has been a focus of significant research. unige.ch One of the prominent methods to produce enantiopure 2-methylindoline (B143341) is through the asymmetric hydrogenation of 2-methylindole (B41428). For instance, iridium-catalyzed asymmetric hydrogenation using specific phosphoramidite (B1245037) ligands and an iodine additive has been shown to produce (R)-2-methylindoline in quantitative conversion with good enantioselectivity. rhhz.net Another approach involves an iridium catalytic system with a bisphosphine-thiourea ligand, which has demonstrated high efficiency in the asymmetric hydrogenation of unprotected 2-alkyl-substituted indoles, affording (S)-2-methylindoline with high yield and enantiomeric excess. chinesechemsoc.org While this produces the (S)-enantiomer, the principle demonstrates a viable pathway to the (R)-enantiomer with the appropriate choice of chiral ligand.

The following table summarizes results from an Iridium-catalyzed asymmetric hydrogenation of 2-methyl-1H-indole derivatives to produce the corresponding chiral indolines, showcasing the high yields and enantioselectivities achievable. chinesechemsoc.org

| Substrate (1) | Product (2) | Conversion (%) | Yield (%) | ee (%) |

| 2-methyl-1H-indole (1ad) | (S)-2-methylindoline (2ad) | >99 | 98 | 97 |

| 2,5-dimethyl-1H-indole (1ae) | (S)-2,5-dimethylindoline (2ae) | >99 | 98 | 98 |

| 5-methoxy-2-methyl-1H-indole (1af) | (S)-5-methoxy-2-methylindoline (2af) | >99 | 97 | 96 |

| 5-fluoro-2-methyl-1H-indole (1ag) | (S)-5-fluoro-2-methylindoline (2ag) | >99 | 95 | 98 |

| 5-chloro-2-methyl-1H-indole (1ah) | (S)-5-chloro-2-methylindoline (2ah) | >99 | 96 | 97 |

Once obtained in high enantiomeric purity, this compound can be incorporated into the synthesis of more complex bioactive molecules. The indoline (B122111) ring system is a core structure in numerous pharmacologically active compounds, and the specific stereochemistry at the C2 position can be crucial for biological activity.

Development of this compound-Derived Chiral Ligands for Asymmetric Catalysis

The development of novel chiral ligands is a cornerstone of asymmetric catalysis. Chiral scaffolds are essential for creating catalysts that can effectively control the stereochemistry of a chemical reaction. nih.gov While specific examples of chiral ligands derived directly from this compound are not extensively documented in the literature, the indoline framework is a well-established platform for ligand design.

For instance, C₂-symmetric, spirocyclic compounds called SPINDOLEs, which are synthesized from indoles, have been shown to be versatile chiral scaffolds. nih.gov These can be modified to create a diverse range of structures that are highly effective in promoting selective reactions like hydrogenation and allylic alkylation. nih.gov This suggests the potential for developing novel chiral ligands based on the this compound structure. The methyl group at the stereogenic center could provide an additional steric and electronic handle to fine-tune the catalytic environment.

The general approach to creating such ligands would involve the functionalization of the nitrogen atom or the aromatic ring of this compound with coordinating groups like phosphines, amines, or oxazolines. These coordinating groups can then bind to a metal center, creating a chiral catalyst. The inherent chirality of the (2R)-2-methylindoline backbone would be relayed to the catalytic site, influencing the stereochemical outcome of the reaction. The development of such ligands could lead to new and efficient catalysts for a variety of asymmetric transformations.

Integration of this compound into Chiral Materials and Supramolecular Systems

Chirality is a fundamental property in materials science, influencing everything from the biological response to materials to their optical and electronic properties. the-innovation.org The incorporation of chiral building blocks like this compound into larger molecular architectures can lead to the creation of novel chiral materials and supramolecular systems with unique functionalities.

Research has shown the successful synthesis of inherently chiral oligomers based on an indole-benzothiophene core. researchgate.net These materials are of interest for their potential applications in enantiorecognition and advanced wireless devices. researchgate.net The integration of the (2R)-2-methylindoline unit into similar polymeric or oligomeric structures could impart specific chiroptical properties and enhance their performance in chiral sensing or separation applications.

In the realm of supramolecular chemistry, chiral ligands are used to construct complex, self-assembled structures like metal-organic frameworks (MOFs) and coordination polymers. For example, 2D chiral sheets have been synthesized from chiral tridentate ligands derived from 2,3-dihydro-1H-indene, a structurally related compound. researchgate.net These materials have demonstrated the ability to recognize chiral amino acids. researchgate.net By analogy, this compound could be functionalized to act as a chiral node in the construction of such supramolecular systems, leading to materials with tailored cavities and surfaces for enantioselective recognition, catalysis, or separation.

Design and Synthesis of Chiral Probes Incorporating this compound

Chiral probes and sensors are essential tools for the enantiodiscrimination of racemic compounds, which is of great importance in fields like pharmacology and biochemistry. The design of these probes often relies on the use of a chiral selector that can interact diastereoselectively with the enantiomers of an analyte.

While specific chiral probes derived from this compound are not widely reported, the principles of chiral recognition suggest its potential in this area. For example, chiral solvating agents derived from other cyclic amines have been used for the enantiodiscrimination of chiral carboxylic acids via NMR spectroscopy. acs.org The (2R)-2-methylindoline scaffold, with its defined stereochemistry and potential for functionalization, could be developed into a new class of chiral solvating agents or sensors.

The synthesis of such a probe would involve attaching a signaling unit (e.g., a fluorophore or a chromophore) to the this compound backbone. The interaction of this chiral probe with a racemic analyte would lead to the formation of diastereomeric complexes with different spectroscopic properties, allowing for the quantification of the enantiomeric excess of the analyte. The development of probes based on (2R)-2-methylindoline could offer new analytical tools for stereochemical analysis.

Mechanistic Investigations and Elucidation of Reaction Pathways for 2r 2 Methyl 2,3 Dihydro 1h Indole Chemistry

Detailed Reaction Mechanism Studies of Key Synthetic Transformations

The synthesis of (2R)-2-methyl-2,3-dihydro-1H-indole and its derivatives often involves complex reaction mechanisms that dictate the efficiency and stereochemical outcome of the transformation. One of the most prominent methods for the synthesis of the indoline (B122111) core is the Fischer indole (B1671886) synthesis. bhu.ac.in Mechanistic studies of this reaction have revealed a complex pathway involving an acid-catalyzed intramolecular cyclization of an arylhydrazone. acs.org The reaction proceeds through a series of intermediates, including a key chinesechemsoc.orgchinesechemsoc.org-sigmatropic rearrangement.

A significant advancement in the synthesis of chiral indolines is the asymmetric hydrogenation of indoles. chinesechemsoc.orgchinesechemsoc.org For instance, the iridium-catalyzed asymmetric hydrogenation of 2-methyl-1H-indole derivatives provides access to (S)-2-methylindoline with high conversion, yield, and enantioselectivity. chinesechemsoc.orgchinesechemsoc.org The proposed mechanism for this transformation involves the in-situ generation of an iminium ion from the unprotected indole with the assistance of a Brønsted acid. chinesechemsoc.org This iminium intermediate is then hydrogenated by the chiral iridium catalyst.

Another key transformation is the derivatization of the 2,3-dihydro-1H-indole core. For example, the synthesis of novel 2,3-dihydroindole derivatives can be achieved through reactions involving the C3 position. mdpi.com The reaction of 2-(2-Oxo-2,3-dihydro-1H-indol-3-yl)acetonitrile with Boc2O in the presence of sodium hydride proceeds through the formation of an enolate intermediate, which then reacts with the electrophile. mdpi.com

The following table summarizes key synthetic transformations and their mechanistic features:

| Transformation | Reagents and Conditions | Key Mechanistic Features | Product(s) |

| Fischer Indole Synthesis | Arylhydrazone, Protic or Lewis Acid (e.g., ZnCl2, HCl) | Acid-catalyzed cyclization, chinesechemsoc.orgchinesechemsoc.org-sigmatropic rearrangement | 2,3-disubstituted indoles |

| Asymmetric Hydrogenation of 2-methyl-1H-indole | [Ir(COD)Cl]2, (S,R)-ZhaoPhos, MeSO3H, H2 | In-situ iminium ion formation, stereoselective hydrogenation | (S)-2-methylindoline |

| Derivatization of 2,3-dihydro-1H-indole | 2-(2-Oxo-2,3-dihydro-1H-indol-3-yl)acetonitrile, NaH, Boc2O, THF | Enolate formation and subsequent electrophilic attack | N-Boc protected 2,3-dihydroindole derivative |

Elucidation of Enantioselectivity Origin in Asymmetric Catalysis Involving this compound

The origin of enantioselectivity in asymmetric catalysis is a central theme in modern organic chemistry. In the context of this compound, understanding how chiral catalysts control the stereochemical outcome is paramount for designing more efficient and selective reactions.

In the iridium-catalyzed asymmetric hydrogenation of 2-alkyl-substituted indoles, the use of a chiral bisphosphine-thiourea ligand is crucial for achieving high enantioselectivity. chinesechemsoc.orgchinesechemsoc.org The stereochemical outcome is believed to be determined by the specific interactions between the chiral ligand, the iridium center, and the substrate. The thiourea (B124793) moiety of the ligand can form hydrogen bonds with the substrate, leading to a highly organized transition state that favors the formation of one enantiomer over the other.

Another example is the enantioselective Nazarov cyclization of indole enones, which can be cooperatively catalyzed by a Lewis acid and a chiral Brønsted acid. nih.govrsc.org Mechanistic studies have shown that the chiral spiro phosphoric acid (SPA) acts as a multifunctional catalyst. nih.govrsc.org It not only co-catalyzes the cyclization of the dienone but also enantioselectively catalyzes a proton transfer to the enol intermediate, which is the stereochemistry-determining step. nih.govrsc.org The interaction between the substrate, the Lewis acid, and the chiral phosphoric acid in the transition state dictates the facial selectivity of the protonation.

The following table highlights key asymmetric catalytic reactions and the proposed origin of enantioselectivity:

| Asymmetric Reaction | Catalytic System | Proposed Origin of Enantioselectivity | Reference |

| Asymmetric Hydrogenation | Ir/(S,R)-ZhaoPhos | Hydrogen bonding between the thiourea moiety of the ligand and the substrate in the transition state. | chinesechemsoc.orgchinesechemsoc.org |

| Enantioselective Nazarov Cyclization | ZnCl2 / Chiral Spiro Phosphoric Acid | Enantioselective proton transfer to the enol intermediate catalyzed by the chiral phosphoric acid. | nih.govrsc.org |

Kinetic and Thermodynamic Profiling of Derivatization Reactions

Kinetic and thermodynamic studies provide quantitative insights into reaction rates and equilibria, which are essential for optimizing reaction conditions and understanding reaction mechanisms. For the derivatization of this compound, such studies can reveal the relative stability of intermediates and transition states.

In the enantioselective Nazarov cyclization of indole enones, kinetic studies have shown that the reaction rate is influenced by temperature. rsc.org Increasing the temperature can accelerate the reaction but may also lead to a decrease in enantioselectivity, suggesting a trade-off between reaction rate and stereocontrol. rsc.org This indicates that the transition states leading to the two enantiomers have different activation energies, and at higher temperatures, the energy difference becomes less significant.

Thermodynamic data for the addition of radicals to nitrone spin traps, which can be conceptually related to certain derivatization reactions, show that the feasibility of the reaction is highly dependent on the nature of the radical and the reaction medium. For instance, the addition of the hydroperoxyl radical (HO2•) to DMPO is thermodynamically more favorable than the addition of the superoxide (B77818) radical anion (O2•−) in the aqueous phase. nih.gov

Spectroscopic and Computational Approaches to Transition State Characterization

Spectroscopic techniques and computational methods are powerful tools for characterizing transient species like transition states and for corroborating proposed reaction mechanisms.

Spectroscopic Approaches:

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for structure elucidation of intermediates and products in the chemistry of this compound. mdpi.comnih.gov For instance, 1H and 13C NMR data are routinely used to confirm the structure of newly synthesized indole derivatives. mdpi.com Furthermore, advanced NMR techniques can be employed to study reaction kinetics and to detect transient intermediates. Infrared (IR) spectroscopy is also valuable for identifying functional groups and for studying hydrogen bonding interactions, which can be crucial in understanding the stability of intermediates and transition states. mdpi.comnih.gov

Computational Approaches:

Density Functional Theory (DFT) calculations have become an indispensable tool for studying reaction mechanisms. nih.govresearchgate.net DFT can be used to model the geometries of reactants, intermediates, transition states, and products, and to calculate their relative energies. This information allows for the construction of a detailed potential energy surface for a given reaction, providing insights into the reaction pathway and the factors that control selectivity. For example, DFT calculations have been used to investigate the mechanism of the Fischer indole synthesis and to rationalize the observed regioselectivity. acs.org Time-dependent DFT (TD-DFT) can be used to simulate UV-Vis spectra, which can be compared with experimental data to further validate the proposed structures of intermediates. researchgate.net Quantum Theory of Atoms in Molecules (QTAIM) analysis is another computational method that can be used to characterize chemical bonds and non-covalent interactions, such as hydrogen bonds, which play a critical role in stabilizing transition states. mdpi.com

The combination of experimental and computational approaches provides a comprehensive understanding of the intricate mechanistic details of reactions involving this compound, paving the way for the rational design of new and improved synthetic methods.

Advanced Analytical and Spectroscopic Characterization Techniques for 2r 2 Methyl 2,3 Dihydro 1h Indole Research

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Assignment and Conformational Studies

Chiroptical spectroscopy, encompassing Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), stands as a cornerstone for establishing the absolute configuration of chiral molecules such as (2R)-2-methyl-2,3-dihydro-1H-indole. These techniques rely on the differential interaction of left- and right-circularly polarized light with a chiral compound.

CD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. The resulting CD spectrum, with its characteristic positive and negative Cotton effects, provides a unique fingerprint of a specific enantiomer. By comparing the experimental CD spectrum of an unknown sample to that of a reference standard with a known absolute configuration, the stereochemistry of the sample can be unequivocally assigned. science.gov For complex molecules, theoretical calculations of ECD spectra using methods like Time-Dependent Density Functional Theory (TDDFT) can be employed to predict the CD curve for a given absolute configuration, which is then compared with the experimental data. nih.gov

ORD, on the other hand, measures the rotation of the plane of linearly polarized light as a function of wavelength. The resulting ORD curve can also be used for absolute configuration assignment, often in conjunction with CD spectroscopy for a more robust analysis. The combination of these chiroptical methods is particularly powerful for studying the conformational dynamics of flexible molecules, as changes in conformation can significantly impact the observed CD and ORD spectra. psu.edunih.gov

High-Resolution NMR Spectroscopy for Complex Structural Elucidation and Dynamic Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of this compound. nih.gov It provides a wealth of information regarding the molecule's connectivity, stereochemistry, and dynamic behavior in solution. researchgate.net

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, offer initial insights into the chemical environment of each atom within the molecule. ethernet.edu.etipb.pt Chemical shifts, coupling constants, and integration values from these spectra help to identify the different functional groups and their relative positions. ethernet.edu.et For instance, the ¹⁵N NMR spectrum can provide specific information about the nitrogen atom in the indole (B1671886) ring. nih.gov

Furthermore, advanced NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to probe through-space interactions between protons, providing crucial information about the relative stereochemistry and preferred conformation of the molecule in solution. nih.gov Dynamic NMR studies, where spectra are recorded at different temperatures, can reveal information about conformational changes and energy barriers to rotation within the molecule.

Advanced Mass Spectrometry Techniques for Mechanistic Pathway Confirmation

Advanced mass spectrometry (MS) techniques are pivotal in confirming the mechanistic pathways involving this compound, particularly in the context of its synthesis, metabolism, or degradation. researchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of the parent molecule and its various intermediates or products. acs.org

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation and mechanistic studies. nih.gov In an MS/MS experiment, a specific ion (e.g., the molecular ion of an intermediate) is selected, fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides a structural fingerprint that can be used to identify the molecule and deduce its structure. By analyzing the fragmentation patterns of different species along a proposed reaction pathway, researchers can gain strong evidence to support or refute a particular mechanism. researchgate.net

The coupling of liquid chromatography (LC) or gas chromatography (GC) with mass spectrometry (LC-MS or GC-MS) allows for the separation of complex mixtures and the subsequent mass analysis of individual components. researchgate.net This is particularly useful for monitoring the progress of a reaction and identifying transient intermediates. Isotope labeling studies, where atoms in the starting material are replaced with their heavier isotopes, can also be used in conjunction with MS to trace the fate of specific atoms throughout a reaction, providing definitive proof for proposed mechanistic pathways.

Single Crystal X-ray Diffraction for Definitive Structural Determination of this compound Derivatives

Single crystal X-ray diffraction is the gold standard for the unambiguous determination of the three-dimensional structure of crystalline compounds, including derivatives of this compound. researchgate.netsigmaaldrich.cn This technique provides precise information about bond lengths, bond angles, and the absolute configuration of the molecule in the solid state. mdpi.commdpi.com

The process involves growing a high-quality single crystal of the compound of interest. This crystal is then irradiated with a beam of X-rays, and the diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected. By analyzing the positions and intensities of the diffracted beams, a detailed three-dimensional electron density map of the molecule can be constructed. From this map, the exact position of each atom in the crystal lattice can be determined, yielding a definitive molecular structure. mdpi.com

For chiral molecules, X-ray diffraction can be used to determine the absolute configuration without the need for a reference standard, provided that the crystal contains a heavy atom (anomalous dispersion). The data obtained from single crystal X-ray diffraction is invaluable for validating the structures proposed by other spectroscopic methods and for understanding the intermolecular interactions, such as hydrogen bonding and packing forces, that govern the crystal structure. researchgate.netmdpi.com

Chromatographic Methods (Chiral HPLC, GC) for Enantiomeric Excess Determination and Purity Assessment

Chromatographic techniques, particularly chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for determining the enantiomeric excess (e.e.) and assessing the chemical purity of this compound. science.govheraldopenaccess.us

Chiral HPLC is the most widely used method for separating enantiomers. nih.govuma.es This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture. This differential interaction leads to a difference in retention times, allowing for the separation and quantification of each enantiomer. The enantiomeric excess can then be calculated from the relative peak areas of the two enantiomers in the chromatogram. Various detectors, such as UV, fluorescence, or circular dichroism detectors, can be coupled with the HPLC system for sensitive detection. heraldopenaccess.usuma.es

Chiral GC operates on a similar principle to chiral HPLC but is used for volatile compounds. The separation is achieved on a capillary column coated with a chiral stationary phase.

Table of Chromatographic Conditions for Enantiomeric Purity Analysis

| Parameter | Chiral HPLC | Chiral GC |

|---|---|---|

| Stationary Phase | Chiral Stationary Phase (e.g., polysaccharide-based) | Chiral Stationary Phase (e.g., cyclodextrin (B1172386) derivatives) |

| Mobile Phase/Carrier Gas | Mixture of organic solvents (e.g., hexane/isopropanol) | Inert gas (e.g., Helium, Nitrogen) |

| Detection | UV, Fluorescence, Circular Dichroism | Flame Ionization Detector (FID), Mass Spectrometry (MS) |

| Primary Application | Enantiomeric excess determination of non-volatile compounds | Enantiomeric excess determination of volatile compounds |

Computational and Theoretical Studies on 2r 2 Methyl 2,3 Dihydro 1h Indole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in understanding the intrinsic electronic properties of (2R)-2-methyl-2,3-dihydro-1H-indole. Methods such as Density Functional Theory (DFT) and semi-empirical models are employed to elucidate the molecule's electronic landscape. niscpr.res.intandfonline.com A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. tandfonline.com For indole (B1671886) derivatives, calculations show that the charge density in the HOMO is often localized on the indole moiety, predicting it to be the primary site for electrophilic attack. tandfonline.com The distribution of electrostatic potential and atomic charges across the molecule can also be mapped, identifying electron-rich and electron-poor regions, which further predicts sites of interaction and chemical reactions. Semi-empirical methods, such as RM1, have also been effectively used to calculate HOMO and LUMO energies to understand the reactivity of organic compounds. scielo.br

Table 1: Application of Quantum Chemical Methods for this compound

| Computational Method | Application | Predicted Properties |

|---|---|---|

| Density Functional Theory (DFT) | Electronic Structure Analysis | HOMO/LUMO Energies, Electrostatic Potential, Atomic Charges |

| Semi-empirical Methods (e.g., RM1) | Reactivity Prediction | HOMO-LUMO Energy Gap, Identification of Reactive Sites |

| Time-Dependent DFT (TD-DFT) | Chiroptical Properties Prediction | Electronic Circular Dichroism (ECD) Spectra |

| Gauge-Independent Atomic Orbital (GIAO) | NMR Spectra Prediction | 1H and 13C Chemical Shifts |

Conformational Landscape Analysis and Energetic Minima Determination

The three-dimensional structure of this compound is not static. The dihydro-indole ring system possesses a degree of flexibility, leading to different spatial arrangements known as conformations. Conformational analysis aims to map the potential energy surface of the molecule to identify stable conformers, which correspond to energetic minima.

Theoretical studies perform systematic or stochastic searches of the conformational space by rotating the rotatable bonds in the molecule. For each generated conformation, the potential energy is calculated, typically using DFT or other high-level methods. mdpi.com This process identifies all possible low-energy structures. The results of these calculations can reveal the most stable conformation (the global minimum) and other accessible conformations (local minima), along with the energy barriers for interconversion between them. This information is critical, as the specific conformation of the molecule can significantly influence its biological activity and interaction with other molecules.

Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Catalytic Cycles

Density Functional Theory (DFT) is a powerful tool for investigating the intricate details of chemical reactions involving this compound. It allows researchers to model the entire reaction pathway, from reactants to products, providing a detailed, step-by-step understanding of the transformation. niscpr.res.inacs.org

By using DFT, chemists can calculate the geometries and energies of reactants, products, and, most importantly, the high-energy transition states that connect them. Identifying the transition state structure is key to determining the reaction's activation energy, which governs the reaction rate. DFT studies can be used to support or elucidate reaction mechanisms, such as cycloadditions, substitutions, or ring-opening reactions involving the indole core. acs.org These computational investigations can also clarify the role of catalysts, regioselectivity, and stereoselectivity by comparing the energy profiles of different possible reaction pathways.

Molecular Dynamics Simulations and Docking Studies for Biological Target Interactions (Mechanistic Insight)

To understand how this compound might function in a biological context, molecular modeling techniques like docking and molecular dynamics (MD) simulations are employed. chemrxiv.org These methods provide mechanistic insights into the interactions between this small molecule and biological macromolecules, such as proteins or enzymes.

Molecular Docking: This computational technique predicts the preferred orientation of this compound when it binds to a specific receptor or enzyme active site. Docking algorithms score different binding poses based on factors like shape complementarity and intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions), identifying the most likely and stable binding mode. This is crucial for hypothesis-driven drug design and for understanding the structural basis of a compound's potential biological activity. researchgate.net

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to study the dynamic behavior of the molecule-protein complex over time. biorxiv.org An MD simulation calculates the motion of atoms in the system, providing a virtual "movie" of the interaction. This can reveal the stability of the binding pose predicted by docking, show how the protein conformation might change upon binding, and provide a more detailed picture of the key interactions that stabilize the complex. chemrxiv.org

Predictive Modeling of Spectroscopic Signatures and Chiroptical Properties

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of this compound, which is essential for its characterization and structural elucidation.

Given its chiral nature, arising from the stereocenter at the C2 position, predicting its chiroptical properties is particularly important.

Electronic Circular Dichroism (ECD): Time-Dependent Density Functional Theory (TD-DFT) is widely used to predict the ECD spectrum of chiral molecules. uqac.ca By comparing the computationally predicted spectrum with the experimentally measured one, the absolute configuration of the molecule can be confidently assigned. uqac.ca

Vibrational Circular Dichroism (VCD): VCD spectroscopy, which measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions, provides detailed information about the conformation of chiral molecules in solution. researchgate.net Computational prediction of VCD spectra can aid in the detailed conformational analysis of this compound.

Furthermore, other spectroscopic signatures can be predicted:

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the accurate prediction of 1H and 13C NMR chemical shifts. mdpi.com Comparing these calculated shifts with experimental data serves as a powerful tool for confirming the proposed structure of the molecule. uqac.ca

Table 2: Computationally Predicted Properties of Chiral Molecules

| Property | Computational Method | Significance |

|---|---|---|

| Absolute Configuration | TD-DFT (for ECD) | Determines the specific (R) or (S) enantiomer. |

| Conformational Structure | DFT, VCD Calculations | Elucidates the 3D arrangement of atoms in solution. |

| NMR Chemical Shifts | GIAO | Aids in structural verification and assignment of resonances. |

| Binding Affinity & Mode | Molecular Docking | Predicts interaction with biological targets. |

| Dynamic Stability | Molecular Dynamics (MD) | Assesses the stability of molecule-protein complexes over time. |

Exploration of Biological Activities and Mechanistic Understanding of 2r 2 Methyl 2,3 Dihydro 1h Indole Non Clinical Focus

Investigation of Molecular Targets and Binding Interactions (e.g., Enzyme Active Sites, Receptor Binding Pockets)

The dihydroindole nucleus is a versatile scaffold that has been exploited to target several key proteins involved in physiological and pathological processes. The specific stereochemistry of the (2R)-2-methyl substitution can play a crucial role in the orientation and binding affinity of these derivatives within the active sites of their molecular targets.

Melatonin (B1676174) Receptors (MT1 and MT2): Derivatives of 2,3-dihydroindole have been synthesized and evaluated as ligands for melatonin receptors, which are G protein-coupled receptors (GPCRs) involved in regulating circadian rhythms. nih.govmdpi.com Molecular docking studies are crucial for understanding the binding process of these ligands to the MT1 and MT2 receptors. nih.gov Key interactions often involve the indole (B1671886) nitrogen, the methoxy (B1213986) group (if present), and the amide side chain, which are common pharmacophoric features for melatonin receptor agonists. The saturation of the 2,3-double bond in the indole ring to form a dihydroindole (or indoline) structure, along with substitutions, alters the planarity and conformational flexibility of the molecule. This can lead to different binding modes and potentially modulate selectivity between MT1 and MT2 subtypes. mdpi.com For instance, the acetamide (B32628) side chain, which is crucial for affinity to MT1 and MT2 receptors, can adopt different conformations when attached to a 3-alkyl-substituted 2,3-dihydromelatonin, potentially influencing receptor binding. mdpi.com

Hedgehog (Hh) Signaling Pathway Proteins: The Hedgehog (Hh) signaling pathway is critical during embryonic development and its aberrant activation is linked to several cancers. nih.gov A novel derivative, 2-{3-[1-(benzylsulfonyl)-1,2,3,6-tetrahydropyridin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, known as LKD1214, has been identified as a potent inhibitor of this pathway. nih.gov Its molecular target is the transmembrane protein Smoothened (SMO). LKD1214 exhibits a distinct binding interface with SMO compared to other known inhibitors, suggesting a unique mechanism of interaction. This distinct binding may be key to its ability to inhibit drug-resistant mutants of SMO. nih.gov

Indoleamine 2,3-dioxygenase-1 (IDO1): IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism. It has emerged as a significant target in cancer immunotherapy. Computational studies have been employed to identify indole derivatives with the potential to inhibit the IDO1 enzyme. espublisher.com Molecular docking and dynamics simulations predict that specific indole derivatives can bind effectively within the enzyme's active site, with calculated free energies of binding indicating strong affinity. espublisher.com

In Vitro Studies on Enzyme Inhibition or Activation Mechanisms

In vitro assays are essential for quantifying the inhibitory or activatory effects of (2R)-2-methyl-2,3-dihydro-1H-indole derivatives on their target enzymes and elucidating their mechanisms of action.

Inhibition of Smoothened (SMO) Activity: The derivative LKD1214 acts by repressing SMO activity. Its mechanism of inhibition involves blocking the ciliary translocation of SMO, a crucial step for the activation of the Hedgehog signaling pathway. nih.gov This inhibitory action is maintained even against the SmoD477H mutant, which confers resistance to other therapeutic agents, highlighting the potential of this dihydroindole derivative to overcome clinical drug resistance. nih.gov

Inhibition of Indoleamine 2,3-dioxygenase-1 (IDO1): In silico studies predict that novel indole derivatives can act as potent IDO1 inhibitors. The inhibitory potential is quantified by the predicted half-maximal inhibitory concentration (IC50) and the free energy of binding (ΔGbind). For example, two candidate compounds, C78 and C79, showed promising ΔGbind values of -32.88 ± 0.33 kcal/mol and -35.31 ± 0.35 kcal/mol, respectively, which are superior to that of the native ligand (-28.97 ± 0.25 kcal/mol). espublisher.com These findings suggest a strong inhibitory potential that warrants further in vitro validation.

Structure-Activity Relationship (SAR) Studies for Specific Biological Modulations at the Molecular Level

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications to the this compound scaffold influence biological activity. These studies guide the optimization of lead compounds to enhance potency, selectivity, and other pharmacological properties. nih.govnih.gov

For derivatives targeting melatonin receptors, the side chain at position 3 of the indole ring, which typically contains an acetamide group, is a key determinant of binding affinity. mdpi.com The introduction of a methyl group at the C2 position and the reduction of the C2-C3 double bond to create the dihydroindole structure significantly impact the molecule's conformation. The escape of the acetamide side chain from the plane of the indole moiety can modulate the activity towards MT1/MT2 receptors. nih.gov

The following table presents binding affinity data (Ki) for a series of 2,3-dihydroindole derivatives at the human MT1 and MT2 melatonin receptors, illustrating the impact of various substitutions.

| Compound | Substituent (R) | MT1 Ki (nM) | MT2 Ki (nM) |

|---|---|---|---|

| Melatonin | - | 0.274 | 0.139 |

| Compound 8g | H | 15.8 | 14.6 |

| Compound 8i | 5-Br | 13.6 | 2.8 |

| Compound 8l | 6,7-diMe | >1000 | >1000 |

| Compound 10a | Spiro-cyclopropane at C3 | 14.1 | 13.8 |

| Compound 10b | Spiro-cyclopropane at C3, 5-Br | 10.1 | 1.5 |

Data sourced from Volkova et al., Molecules, 2022. nih.gov

The SAR data indicates that saturation of the indole ring to 2,3-dihydroindole (Compound 8g) generally leads to a decrease in affinity compared to melatonin. However, substitutions on the dihydroindole ring can modulate this activity. For instance, a bromine at the 5-position (Compound 8i and 10b) significantly improves affinity and selectivity for the MT2 receptor. In contrast, bulky substituents like dimethyl groups at positions 6 and 7 (Compound 8l) are detrimental to binding at both receptor subtypes. nih.gov

Analysis of Cellular Pathway Perturbations Induced by this compound Derivatives

Compounds built upon the dihydroindole scaffold can induce significant perturbations in cellular signaling pathways, which underlies their biological effects.

Hedgehog Signaling Pathway: As previously noted, derivatives of 2-methyl-indole are potent inhibitors of the Hedgehog (Hh) signaling pathway. nih.gov This pathway is normally active during embryogenesis but is largely quiescent in adults. Its reactivation is implicated in the development and progression of various cancers, including basal cell carcinoma and medulloblastoma. nih.gov The inhibition of SMO by dihydroindole derivatives blocks the downstream signaling cascade, preventing the activation of Gli family zinc finger transcription factors. researchgate.net The suppression of Gli-mediated transcription ultimately inhibits the expression of Hh target genes that promote cell proliferation and survival, thereby halting tumor growth. nih.gov The ability of compounds like LKD1214 to inhibit this pathway, even in the presence of resistance-conferring mutations, demonstrates a significant cellular effect. nih.gov

Rational Design Principles for Bioactive Compounds Based on the Dihydroindole Scaffold

The dihydroindole framework is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular structure capable of binding to multiple, distinct biological targets. researchgate.netmdpi.com The rational design of new bioactive compounds leverages this versatility. nih.gov

Key principles for designing compounds based on the this compound scaffold include:

Scaffold Hopping and Bioisosteric Replacement: The core dihydroindole structure can be used as a starting point, with modifications designed to mimic the interactions of known ligands for a specific target. For example, it can serve as a bioisostere for the indole ring in melatonin to create analogues with altered properties. mdpi.com

Structure-Based Design: When the three-dimensional structure of the target protein is known, computational tools like molecular docking can be used to design dihydroindole derivatives that fit precisely into the binding pocket. nih.gov This approach allows for the optimization of interactions, such as hydrogen bonds and hydrophobic contacts, to maximize affinity and selectivity. For instance, designing inhibitors for matrix metalloproteinases (MMPs) can be based on the crystal structures of the enzymes' active sites. nih.gov

Conformational Constraint: The non-planar nature of the dihydroindole ring, particularly with the chiral center at C2, introduces conformational rigidity compared to the planar indole ring. This constraint can lock the molecule into a bioactive conformation, reducing the entropic penalty of binding and increasing affinity for the target. This principle is utilized in designing melatonin analogues where the orientation of the side chain is critical for receptor interaction. mdpi.com

Decoration with Functional Groups: The scaffold can be systematically decorated with various functional groups at different positions (e.g., on the aromatic ring or the nitrogen atom) to probe the chemical space around the target's binding site. This is guided by SAR studies to identify substitutions that enhance the desired biological activity. researchgate.net

By applying these principles, the this compound scaffold serves as a robust platform for the development of novel molecular entities with specific and potent biological activities.

Future Research Directions and Emerging Paradigms in 2r 2 Methyl 2,3 Dihydro 1h Indole Chemistry

Development of Novel and Highly Efficient Sustainable Synthetic Routes

The future synthesis of (2R)-2-methyl-2,3-dihydro-1H-indole is geared towards environmentally benign and highly efficient methodologies, moving away from traditional routes that often require harsh conditions or hazardous reagents. A significant emerging paradigm is the use of biocatalysis to achieve high enantioselectivity under mild conditions.

Key Future Directions:

Enzymatic C-H Amination: A promising frontier is the application of engineered enzymes, such as cytochrome P450 variants, to catalyze the intramolecular C-H amination of aryl azide (B81097) precursors. nih.govacs.org This biocatalytic approach allows for the direct insertion of a nitrene into an unactivated C(sp³)–H bond to form the chiral indoline (B122111) core with potentially high enantiomeric excess and catalytic efficiency. nih.govacs.orgresearchgate.net

Asymmetric Hydrogenation of In Situ Generated Indoles: One-pot processes combining intramolecular condensation, deprotection, and subsequent asymmetric hydrogenation are being developed. rsc.org This strategy streamlines the synthesis of chiral indolines from acyclic precursors, and the presence of a Brønsted acid has been shown to be crucial for both the initial indole (B1671886) formation and the final enantioselective hydrogenation step. rsc.org

Green Chemistry Principles: Future synthetic designs will increasingly incorporate principles of green chemistry, such as using less hazardous solvents (e.g., water or ionic liquids), reducing waste generation, and employing catalytic rather than stoichiometric reagents. unina.it For example, methods using palladium catalysis for C-N bond formation are being refined to improve efficiency and reduce catalyst loading. organic-chemistry.org

| Synthetic Strategy | Key Features | Potential Advantages | Representative Research Focus |

| Biocatalysis | Use of engineered enzymes (e.g., P450 variants). nih.govacs.org | High enantioselectivity, mild reaction conditions, reduced environmental impact. pharmasalmanac.com | Directed evolution of "indoline synthase" enzymes for intramolecular C-H amination. acs.org |

| One-Pot Reactions | Combination of multiple steps (e.g., cyclization and hydrogenation) without isolating intermediates. rsc.org | Increased efficiency, reduced solvent use, time savings. | Palladium-catalyzed asymmetric hydrogenation of indoles generated in situ. rsc.org |

| Transition-Metal Catalysis | Annulation reactions using catalysts like palladium or gold. organic-chemistry.org | High functional group tolerance, good regioselectivity. | Development of Larock indole synthesis and related heteroannulation reactions. youtube.com |

Integration into Advanced Functional Materials and Optoelectronic Applications

The inherent chirality and electronic properties of the indoline scaffold make this compound a compelling candidate for the development of next-generation functional materials. Chiral π-conjugated systems are an emerging area in materials science, with specific applications in optics and electronics. ipcms.fr

Key Future Directions:

Chiral Optoelectronics: Research is moving towards incorporating chiral organic molecules into optoelectronic devices to control the spin of electrons and interact with circularly polarized light (CPL). mdpi.comresearchgate.netsciencedaily.com Derivatives of this compound could be explored as chiral semiconductors or dopants in materials for circularly polarized organic light-emitting diodes (CP-OLEDs) and CPL photodetectors. ipcms.frmdpi.com

Polymer Chemistry: The chiral indoline moiety can be incorporated into polymer backbones or as pendant groups to create chiral polymers. These materials could find applications in chiral chromatography, asymmetric catalysis, and as sensors capable of enantioselective recognition.

Organic Electronics: Heterocyclic compounds are fundamental components in organic electronics, serving as hole transport layers, electron transport layers, or emitters in OLEDs. researchgate.nettcichemicals.comjmaterenvironsci.com Future work will likely involve designing and synthesizing novel this compound derivatives with tailored electronic properties for integration into multilayered OLED devices to enhance efficiency and performance. rsc.orgmdpi.com

| Application Area | Potential Role of this compound | Emerging Paradigm |

| Optoelectronics | Chiral dopant or component in emissive layers. | Development of materials that interact with circularly polarized light for advanced displays and spintronics. ipcms.frmdpi.comsciencedaily.com |